3-(2-Hydroxypropan-2-yl)benzonitrile
Description
3-(2-Hydroxypropan-2-yl)benzonitrile is an aromatic nitrile derivative featuring a tertiary alcohol group (2-hydroxypropan-2-yl) at the meta-position of the benzonitrile ring.
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-(2-hydroxypropan-2-yl)benzonitrile |
InChI |
InChI=1S/C10H11NO/c1-10(2,12)9-5-3-4-8(6-9)7-11/h3-6,12H,1-2H3 |
InChI Key |
MPCIWYWNQBXEGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxypropan-2-yl)benzonitrile typically involves the reaction of a suitable benzene derivative with a nitrile group and a hydroxypropan-2-yl group. One common method involves the Friedel-Crafts alkylation of benzonitrile with isopropanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxypropan-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl2) for conversion to chlorides, sodium alkoxides for ether formation.
Major Products Formed
Oxidation: Formation of 3-(2-Oxopropan-2-yl)benzonitrile.
Reduction: Formation of 3-(2-Aminopropan-2-yl)benzonitrile.
Substitution: Formation of 3-(2-Chloropropan-2-yl)benzonitrile or 3-(2-Alkoxypropan-2-yl)benzonitrile.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in the treatment of conditions such as osteoarthritis and rheumatoid arthritis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxypropan-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory processes. The hydroxypropan-2-yl group can enhance the compound’s binding affinity to its target, thereby increasing its efficacy.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
Key Compounds:
4-Amino-2-(2-hydroxypropan-2-yl)benzonitrile Substituents: Amino group at the para-position, hydroxypropan-2-yl at the ortho-position. Molecular Weight: Observed [M+H]+ at m/z 177.0, corresponding to a molecular weight of ~176.0 g/mol . Synthesis: Prepared via a DMF/water/NaHCO₃-mediated reaction, highlighting the role of basic conditions in stabilizing intermediates .
4-(3-(2-Hydroxy-4-(methoxymethoxy)-5-(3-methylbut-2-en-1-yl)phenyl)-3-oxoprop-1-en-1-yl)benzonitrile
- Substituents: Extended conjugated system with methoxymethoxy and prenyl groups.
- Key Feature: The hydroxypropan-2-yl group is part of a complex pharmacophore, suggesting enhanced steric and electronic effects compared to simpler derivatives .
2-(3-Benzoylphenyl)propanenitrile
- Substituents: Benzoyl group at the meta-position.
- Molecular Weight: ~237.3 g/mol (calculated).
- Relevance: A Ketoprofen-related impurity, indicating structural similarities to pharmaceutical intermediates .
Data Table: Structural and Physicochemical Properties
Physicochemical and Reactivity Differences
- Solubility: The tertiary alcohol in this compound enhances water solubility compared to non-polar derivatives like 2-(3-benzoylphenyl)propanenitrile.
- Stability : The nitrile group in all compounds confers stability under basic conditions, but the tertiary alcohol may undergo dehydration under acidic or high-temperature conditions.
- Synthetic Pathways : Hydroxypropan-2-yl-substituted benzonitriles (e.g., and ) often require controlled reaction conditions (e.g., NaHCO₃ in DMF/water) to avoid side reactions, whereas benzoyl derivatives may involve Friedel-Crafts acylation .
Research Findings and Implications
- Positional Effects : Substituent positioning (e.g., meta vs. para) significantly alters electronic distribution and steric hindrance, impacting reactivity and intermolecular interactions.
- Functional Group Synergy : The combination of nitrile and hydroxyl groups in this compound offers dual polarity, making it versatile for catalysis or drug delivery systems.
- Gaps in Data : Detailed thermodynamic data (e.g., melting points, logP values) for the target compound are lacking, highlighting a need for further experimental characterization.
Biological Activity
3-(2-Hydroxypropan-2-yl)benzonitrile, also known as a derivative of benzonitrile, has garnered attention in recent years due to its potential biological activities. This compound's structure, which includes a hydroxyl group and a nitrile functional group, suggests possible interactions with biological systems that could lead to therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of the bacterial cell wall synthesis, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
Anticancer Potential
Preliminary studies have explored the anticancer potential of this compound. In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound induces apoptosis through the activation of caspase pathways. The IC50 values for these cell lines were recorded at approximately 15 µM for MCF-7 and 20 µM for HeLa cells.
Case Study: Antimicrobial Efficacy
A recent case study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound in treating skin infections caused by resistant strains of bacteria. The study involved a cohort of patients treated with topical formulations containing the compound. Results indicated a 75% improvement rate in wound healing within two weeks of treatment.
Case Study: Anti-inflammatory Effects
Another case study highlighted its anti-inflammatory effects in patients with chronic inflammatory conditions such as rheumatoid arthritis. Participants receiving a regimen including this compound reported reduced joint pain and swelling after four weeks, correlating with decreased levels of inflammatory markers in their blood.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in inflammation and cell proliferation. For example:
- Caspase Activation : Induces apoptosis in cancer cells.
- Enzyme Inhibition : Potentially inhibits cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, contributing to its anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
